Product packaging for 3-Benzoyl-5-bromothiophene(Cat. No.:)

3-Benzoyl-5-bromothiophene

Cat. No.: B8466830
M. Wt: 267.14 g/mol
InChI Key: SZACASKHTOKXCG-UHFFFAOYSA-N
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Description

Contextual Importance of Halogenated Thiophene (B33073) Derivatives in Modern Organic Chemistry

Halogenated thiophenes are cornerstone intermediates in contemporary organic chemistry. cymitquimica.com The introduction of a halogen atom, such as bromine, onto the thiophene ring dramatically enhances the molecule's synthetic utility. The carbon-bromine bond serves as a highly effective "handle" for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. nih.gov This reactivity allows for the precise formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental task in the construction of complex organic molecules.

The strategic placement of halogens on the thiophene ring influences the electronic properties and reactivity of the molecule, making these derivatives indispensable in various fields. numberanalytics.com They are pivotal precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.com For instance, bromination is often employed as a strategic tool to enhance the biological potency of active pharmaceutical ingredients. researchgate.net In materials science, halogenated thiophenes are essential for building the π-conjugated systems found in organic semiconductors, which are used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The ability to selectively functionalize the thiophene core via its halogenated derivatives is thus a key enabling technology in both medicinal chemistry and materials science. researchgate.netinnospk.com

Role as a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis

The primary value of 3-Benzoyl-5-bromothiophene in advanced organic synthesis lies in its dual functionality. Both the bromine atom and the benzoyl group can participate in a wide range of chemical reactions, making the compound a versatile building block.

The synthesis of such substituted thiophenes often relies on electrophilic substitution reactions like Friedel-Crafts acylation. numberanalytics.com However, the acylation of 3-bromothiophene (B43185) can present challenges in regioselectivity, potentially yielding a mixture of isomers. rsc.orguobasrah.edu.iq For 3-substituted thiophenes, electrophilic attack is often directed to the vacant alpha-position (the 5-position), which would be the desired pathway to synthesize this compound from 3-benzoylthiophene (B1295597), or vice-versa via acylation of 3-bromothiophene. uobasrah.edu.iq

Once synthesized, the compound's bromine atom at the 5-position is its most synthetically useful feature. It is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthesis and allow for the modular construction of complex molecules from simpler fragments. The bromine atom can be readily substituted with a wide variety of groups, enabling chemists to build elaborate molecular scaffolds.

Table 1: Common Cross-Coupling Reactions Utilizing Bromo-Aromatic Compounds

Reaction Name Reactant Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Coupling Boronic acid or ester Pd catalyst (e.g., Pd(PPh₃)₄) + Base C-C (Aryl-Aryl)
Stille Coupling Organostannane (Organotin) Pd catalyst C-C (Aryl-Aryl/Vinyl)
Heck Coupling Alkene Pd catalyst + Base C-C (Aryl-Vinyl)
Sonogashira Coupling Terminal Alkyne Pd catalyst + Cu(I) co-catalyst + Base C-C (Aryl-Alkynyl)

| Buchwald-Hartwig Amination | Amine | Pd catalyst + Base | C-N (Aryl-Amine) |

This table summarizes common reactions where a bromo-heterocycle like this compound can act as the electrophilic partner. researchgate.netuwindsor.ca

In addition to the reactivity of the bromine atom, the benzoyl group also offers pathways for further transformation. The ketone's carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), or it can undergo other nucleophilic addition reactions. This dual reactivity makes this compound a highly adaptable intermediate for accessing a diverse range of substituted thiophene derivatives.

Interdisciplinary Research Relevance of Thiophene-Based Compounds in Contemporary Chemical Science

Thiophene-based compounds have a profound impact across multiple scientific disciplines, primarily in medicinal chemistry and materials science. The thiophene ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. pitt.edu Its presence in numerous pharmaceuticals is due to its ability to act as a bioisostere of a benzene (B151609) ring, while possessing distinct electronic properties and metabolic profiles. Thiophene derivatives have been shown to exhibit a wide array of pharmacological activities. nih.govuwindsor.ca Benzoyl-thiophenes, as a subclass, serve as crucial intermediates in the synthesis of complex therapeutic agents. innospk.com

In the realm of materials science, the thiophene unit is a fundamental component of many high-performance organic electronic materials. rsc.org Its electron-rich nature facilitates charge transport, making it ideal for constructing π-conjugated polymers and small molecules. These materials are the active components in devices such as organic solar cells, light-emitting diodes (OLEDs), and sensors. The ability to precisely tune the electronic properties of these materials through substitution on the thiophene ring—a process often beginning with halogenated precursors—is critical for optimizing device performance. rsc.org The synthesis of complex thieno[3,2-b]thiophenes, which are valuable materials for electronics, often starts from 3-bromothiophene, highlighting the importance of such precursors. rsc.org

The interdisciplinary significance of thiophene compounds stems from their unique combination of chemical stability, versatile reactivity, and tunable electronic properties. Research continues to leverage these characteristics to develop new technologies, from next-generation therapeutics to flexible and transparent electronics.

Chemical Data

Specific experimental data for this compound is not widely available in the cited literature. However, data for its well-studied isomer, 2-Benzoyl-5-bromothiophene (CAS 31161-46-3), is provided below for reference and comparison.

Table 2: Physicochemical Properties of 2-Benzoyl-5-bromothiophene

Property Value
IUPAC Name (5-bromothiophen-2-yl)(phenyl)methanone
CAS Number 31161-46-3
Molecular Formula C₁₁H₇BrOS
Molecular Weight 267.14 g/mol nih.gov
Appearance Light yellow powder/crystal lookchem.com
Melting Point 45-46 °C lookchem.com
Boiling Point 361.7 °C at 760 mmHg lookchem.com

| Density | ~1.54 g/cm³ lookchem.com |

Disclaimer: The data in Table 2 pertains to the isomer (5-bromothiophen-2-yl)(phenyl)methanone, as comprehensive data for (5-bromo-3-thienyl)(phenyl)methanone was not found in the surveyed sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7BrOS B8466830 3-Benzoyl-5-bromothiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7BrOS

Molecular Weight

267.14 g/mol

IUPAC Name

(5-bromothiophen-3-yl)-phenylmethanone

InChI

InChI=1S/C11H7BrOS/c12-10-6-9(7-14-10)11(13)8-4-2-1-3-5-8/h1-7H

InChI Key

SZACASKHTOKXCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CSC(=C2)Br

Origin of Product

United States

Advanced Reactivity and Derivatization Strategies of 3 Benzoyl 5 Bromothiophene Frameworks

Reactivity Profile of the Thiophene (B33073) Ring and Attached Functional Groups

The chemical behavior of 3-benzoyl-5-bromothiophene is dictated by the inherent properties of the thiophene ring and the electronic influence of its substituents. The benzoyl group at the C3 position acts as an electron-withdrawing group, while the bromine atom at the C5 position also exerts an inductive withdrawing effect.

Thiophene is classified as a π-excessive aromatic heterocycle, meaning the five-membered ring shares six π-electrons, leading to a higher electron density on the ring carbons compared to benzene (B151609). wikipedia.org This inherent electron-rich nature generally makes thiophene highly susceptible to electrophilic aromatic substitution. gauthmath.com However, the reactivity and regioselectivity are significantly modulated by the substituents present on the ring.

The carbon-bromine bond at the C5 position is the most versatile site for the derivatization of the this compound molecule. The bromine atom serves as an excellent leaving group in a variety of nucleophilic substitution reactions, particularly in transition-metal-catalyzed cross-coupling reactions. uoanbar.edu.iq These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromothiophene with boronic acids or their esters, enabling the introduction of a wide range of aryl or heteroaryl substituents at the C5 position. nih.govmdpi.comresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromothiophene with various primary or secondary amines, catalyzed by a palladium complex. acs.orgwikipedia.orgorganic-chemistry.org This is a key method for synthesizing arylamines, which are prevalent in pharmaceuticals. wikipedia.org

Heck Reaction: The palladium-catalyzed Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the bromothiophene with an alkene. nih.govrug.nl

These cross-coupling reactions are fundamental for elaborating the core structure of this compound, allowing for the synthesis of a vast library of derivatives with tailored electronic and steric properties.

Reaction Type Description Typical Catalyst/Reagents
Suzuki-Miyaura CouplingForms C-C bonds by coupling with boronic acids.Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Buchwald-Hartwig AminationForms C-N bonds by coupling with amines.Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu)
Heck ReactionForms C-C bonds by coupling with alkenes.Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)

Transformative Reactions and Further Functionalization

Beyond the primary reactivity sites, the this compound framework and its derivatives can undergo further transformations, including modifications of the carbonyl group and activation of otherwise inert C-H bonds.

The benzoyl group's carbonyl moiety introduces another point for chemical modification. Standard carbonyl chemistry can be applied to derivatives of the parent compound.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More exhaustive reduction conditions, such as the Wolff-Kishner or Clemmensen reduction, can convert the carbonyl group into a methylene (B1212753) (-CH₂-) group. The Birch reduction has also been reported for 5-alkyl-2-acylthiophenes, leading to 2,5-dihydrothiophene (B159602) derivatives. vdoc.pub

Oxidation: While the carbonyl carbon is already in a relatively high oxidation state, the adjacent α-carbons (on the phenyl ring or the thiophene ring if derivatized) can be subject to oxidation reactions. However, the thiophene ring itself can be sensitive to strong oxidizing agents, which can lead to the formation of thiophene S-oxides or ring-opening products. acs.orgfemaflavor.org

In recent years, direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic and heteroaromatic compounds. mdpi.com This approach avoids the need for pre-functionalized starting materials (like organohalides or organometallics) and directly converts C-H bonds into new C-C or C-heteroatom bonds. nih.gov

For derivatives of this compound, the C-H bond at the C4 position is a potential target for such transformations. Palladium-catalyzed direct arylation reactions have been extensively studied for thiophene derivatives, allowing for the introduction of aryl groups at specific C-H positions. rsc.orgnih.gov The regioselectivity of these reactions is a key challenge and is often controlled by the choice of catalyst, ligands, and reaction conditions. mdpi.com These methods offer a complementary route to traditional cross-coupling reactions for building molecular complexity.

The success of the derivatization of this compound, particularly through cross-coupling and C-H activation reactions, is highly dependent on the careful selection and optimization of the catalyst system and reaction conditions.

Catalyst Systems: Palladium-based catalysts are overwhelmingly the most common choice for these transformations. The specific catalytic species is often generated in situ from a palladium precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-catalyst like [Pd(cinnamyl)Cl]₂. chemrxiv.orgbeilstein-journals.org The activity and selectivity of the catalyst are fine-tuned by the choice of ligands. Phosphine-based ligands, ranging from simple triphenylphosphine (B44618) (PPh₃) to more complex and sterically hindered biarylphosphine ligands like XantPhos and BrettPhos, are widely used. acs.orglibretexts.org These ligands play a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. wikipedia.org

Reaction Condition Optimization: The optimization of reaction conditions is critical to achieve high yields and selectivity while minimizing side reactions.

Base: A base is required in most cross-coupling reactions to facilitate the catalytic cycle. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), or strong alkoxides like sodium tert-butoxide (NaOtBu). beilstein-journals.orglibretexts.org The choice of base can significantly impact the reaction rate and substrate scope.

Solvent: The choice of solvent is also crucial, with common options including polar aprotic solvents like dimethylacetamide (DMA), tetrahydrofuran (B95107) (THF), and 1,4-dioxane, or aromatic hydrocarbons like toluene. chemrxiv.orgbeilstein-journals.org

Temperature: Reaction temperatures can vary widely, from room temperature to high temperatures (e.g., 140-190°C), depending on the reactivity of the substrates and the stability of the catalyst. rug.nlchemrxiv.org

The interplay of these factors must be carefully considered to develop efficient and robust synthetic protocols for the derivatization of the this compound framework.

Transformation Catalyst Precursor Common Ligands Typical Bases Solvents
Suzuki CouplingPd(OAc)₂, Pd(dppf)Cl₂PPh₃, dppfK₂CO₃, K₃PO₄Toluene, Dioxane, DMA
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃XantPhos, BrettPhos, BINAPNaOtBu, K₂CO₃, Cs₂CO₃Toluene, THF, Dioxane
Heck ReactionPd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, KOAcDMA, DMF, Acetonitrile
C-H ActivationPd(OAc)₂PCy₃, Pivalic Acid (as additive)K₂CO₃, KOAcDMA, Toluene

Derivatization Techniques for Analytical and Synthetic Applications

The chemical structure of this compound can be strategically modified through various derivatization techniques. These modifications are crucial for both enhancing its detectability and separability in analytical procedures and for creating new molecular frameworks in synthetic applications. Derivatization involves the transformation of a chemical compound into a product of similar chemical structure, called a derivative, to make it more suitable for a specific analytical or synthetic purpose.

Principles of Derivatization for Enhanced Analytical Performance

Derivatization is a cornerstone of chemical analysis, employed to chemically modify an analyte to improve its performance in analytical instrumentation, particularly in chromatography and mass spectrometry. The primary goal is to alter the physicochemical properties of the target molecule to overcome analytical challenges such as poor sensitivity, low volatility, thermal instability, or inadequate separation from matrix components.

Key principles driving the use of derivatization in analytical chemistry include:

Improved Chromatographic Behavior: For techniques like Gas Chromatography (GC), derivatization can increase the volatility and thermal stability of polar compounds, allowing them to be analyzed at lower temperatures without decomposition. In Liquid Chromatography (LC), derivatization can increase the hydrophobicity of a polar analyte, leading to better retention and separation on reversed-phase columns. chromatographyonline.com

Enhanced Detector Response and Sensitivity: A derivative can be designed to have properties that are more amenable to a specific detector. For instance, introducing a chromophore or fluorophore can significantly enhance UV-Vis or fluorescence detection. For mass spectrometry (MS), derivatization can improve ionization efficiency, leading to substantial increases in signal intensity and, consequently, lower limits of detection. chromatographyonline.comnih.gov For example, certain derivatization techniques have been reported to increase sensitivity by as much as 1,000-fold. nih.gov

Increased Structural Information: Derivatization can yield products with characteristic fragmentation patterns in mass spectrometry, providing more definitive structural information about the original analyte.

Improved Stability: The resulting derivative may be more stable than the parent compound, preventing degradation during sample preparation and analysis. nih.govacs.org

The following table summarizes the main objectives of analytical derivatization and the resulting performance enhancements.

Objective of DerivatizationResulting Analytical EnhancementApplicable Techniques
Increase Volatility & Thermal StabilityEnables analysis of non-volatile polar compoundsGas Chromatography (GC)
Improve Chromatographic SeparationBetter peak shape, resolution, and retentionGC, Liquid Chromatography (LC)
Enhance Detector SensitivityLower limits of detection, stronger signalLC-MS, GC-MS, UV-Vis, Fluorescence
Promote Specific IonizationBetter ionization efficiency, allows detection in specific MS modesMass Spectrometry (MS)
Stabilize AnalytePrevents degradation during sample workup and analysisGC, LC

Benzoyl Chloride Derivatization in Targeted Studies

Benzoyl chloride (BzCl) is a highly reactive derivatizing agent frequently used in targeted analytical studies, especially those employing liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comnih.gov The reaction, typically following the Schotten-Baumann conditions in a basic medium, involves the acylation of nucleophilic functional groups. chromatographyonline.com

The primary utility of benzoyl chloride is its ability to react with a wide range of functional groups, including primary and secondary amines, phenols, and thiols. nih.gov This broad reactivity makes it a versatile tool for the simultaneous analysis of diverse classes of compounds. nih.gov For instance, it has been successfully applied to improve the detection of neurochemicals, lipids, and biogenic amines. nih.govnih.govacs.orgrsc.org

The key advantages of using benzoyl chloride for derivatization are:

Rapid Reaction: The derivatization process is often fast, occurring under mild conditions. chromatographyonline.com

Significant Sensitivity Enhancement: The benzoyl group increases the hydrophobicity of polar molecules, improving their retention in reversed-phase LC. chromatographyonline.com More importantly, it can dramatically enhance ionization efficiency in MS, leading to 2- to 10-fold increases in sensitivity for many lipid classes and over 100-fold for monoacylglycerols. nih.gov

Improved Product Stability: Benzoylation can produce derivatives that are more stable than the original analyte. nih.govacs.org

In the context of the this compound framework, direct derivatization by benzoyl chloride is unlikely as the parent molecule lacks the necessary nucleophilic groups (e.g., -OH, -NH2, -SH). However, if the framework were modified to include such groups, benzoyl chloride could serve as an effective labeling agent for subsequent analytical quantification.

The table below details the functional groups targeted by benzoyl chloride and the resulting chemical modifications.

Target Functional GroupChemical ClassResulting Derivative
Primary Amine (-NH₂)Amines, Amino AcidsN-Benzoyl Amide
Secondary Amine (-NHR)Amines, Amino AcidsN,N-Disubstituted Amide
Phenolic Hydroxyl (-OH)PhenolsPhenyl Ester
Thiol (-SH)ThiolsThioester
Alcoholic Hydroxyl (-OH)Alcohols, SugarsEster

Silylation and Other Functional Group Modifications

Silylation is a powerful derivatization technique that involves replacing an active hydrogen atom in a molecule with a silyl (B83357) group, typically a trialkylsilyl group such as trimethylsilyl (B98337) (TMS). This modification is widely used in both analytical chemistry and synthetic organic chemistry. For thiophene frameworks, C-H silylation has emerged as a significant strategy for creating versatile intermediates. researchgate.net

Catalytic C-H silylation of thiophene derivatives can be achieved using various transition-metal catalysts, including those based on yttrium, rhodium, and iridium, in the presence of a hydrosilane (e.g., Ph₂SiH₂). researchgate.netescholarship.org This method provides a direct route to silylated heteroarenes, which are valuable building blocks in materials science and medicinal chemistry. researchgate.netresearchgate.net The introduction of a silyl group at a C-H position on the this compound ring could proceed at the remaining unsubstituted carbon (position 4). The regioselectivity of such reactions is often governed by the steric and electronic influence of the existing substituents. escholarship.org

The primary benefits of silylating the thiophene framework include:

Enhanced Synthetic Versatility: Silyl groups are highly versatile functional handles. researchgate.net They can be readily transformed into a wide array of other substituents through reactions such as protodesilylation, halodesilylation, or cross-coupling reactions, thus providing access to a diverse library of 3-benzoylthiophene (B1295597) derivatives.

Improved Analytical Properties: For GC analysis, silylation is a standard procedure to increase the volatility and thermal stability of compounds containing -OH, -NH, or -SH groups. While this compound itself does not have these groups, silylation of its potential derivatives or its use in creating analytical standards is relevant.

Modification of Electronic Properties: The introduction of a silyl group can modulate the electronic properties of the thiophene ring, which is particularly relevant in the development of organic electronic materials. mdpi.com Studies on silylated furans and thiophenes show that a trialkylsilyl group can activate the 5-position of the ring toward electrophilic attack. acs.org

The table below outlines common silylation approaches applicable to aromatic heterocycles like thiophene.

Silylation MethodTypical Reagents/CatalystsTarget SiteApplication
Catalytic C-H SilylationHydrosilanes (e.g., Ph₂SiH₂), Rh, Ir, or Y complexesAromatic C-H bondsSynthetic Intermediate
Deprotonation-SilylationButyl lithium followed by a silyl chloride (e.g., TMSCl)Aromatic C-H bonds (via lithiation)Synthetic Intermediate
Silylation of Active HydrogensSilylating agents (e.g., BSTFA, TMCS)-OH, -NH, -SH, -COOH groupsGC Analysis

Comprehensive Spectroscopic and Computational Characterization of 3 Benzoyl 5 Bromothiophene Derivatives

Advanced Spectroscopic Characterization Methodologies

The definitive structural confirmation and elucidation of 3-Benzoyl-5-bromothiophene would rely on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's atomic connectivity, functional groups, molecular weight, and three-dimensional geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

In a hypothetical ¹H NMR spectrum of this compound, the aromatic protons on the thiophene (B33073) and benzoyl rings would exhibit characteristic chemical shifts and coupling patterns. The two protons on the thiophene ring would appear as distinct signals, likely doublets, due to coupling with each other. Their specific chemical shifts would be influenced by the electron-withdrawing effects of the adjacent benzoyl and bromo substituents. The protons of the phenyl group would typically appear as a set of multiplets in the aromatic region of the spectrum. Analysis of the coupling constants (J-values) would confirm the connectivity of the protons within the thiophene ring.

¹H NMR Data Table (Hypothetical)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiophene H-2 Expected downfield Doublet (d) ~1.5-3.5
Thiophene H-4 Expected downfield Doublet (d) ~1.5-3.5
Benzoyl H (ortho) ~7.8-8.0 Multiplet (m) -
Benzoyl H (meta) ~7.4-7.6 Multiplet (m) -
Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the four carbons of the thiophene ring, and the carbons of the benzoyl group. The chemical shift of the carbonyl carbon would be significantly downfield (typically >190 ppm). The carbons directly attached to the bromine atom and the sulfur atom would also have characteristic chemical shifts.

¹³C NMR Data Table (Hypothetical)

Carbon Atom Chemical Shift (δ, ppm)
C=O (Carbonyl) >190
C-S (Thiophene) ~125-145
C-Br (Thiophene) ~110-120
C-Benzoyl (Thiophene) ~135-145
Benzoyl C (ipso) ~135-140
Benzoyl C (ortho) ~128-132
Benzoyl C (meta) ~127-130

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be the strong carbonyl (C=O) stretch from the benzoyl group, typically appearing in the region of 1650-1680 cm⁻¹. Other expected absorptions would include C-H stretching from the aromatic rings, C=C stretching vibrations for the aromatic systems, and the C-Br stretching frequency at lower wavenumbers.

IR Spectroscopy Data Table (Hypothetical)

Functional Group Absorption Range (cm⁻¹) Intensity
C=O (Aryl Ketone) 1650 - 1680 Strong
C-H (Aromatic) 3000 - 3100 Medium
C=C (Aromatic) 1450 - 1600 Medium-Weak
C-S (Thiophene) 600 - 800 Medium-Weak

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

HRMS is a critical technique for confirming the elemental composition and molecular weight of a compound with high precision. For this compound (C₁₁H₇BrOS), HRMS would provide an exact mass measurement. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

HRMS Data Table (Hypothetical)

Ion Calculated Exact Mass Observed Mass
[C₁₁H₇⁷⁹BrOS]⁺ 265.9479 Data not available

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

Should this compound be obtained as a crystalline solid suitable for single-crystal X-ray diffraction, this technique would provide an unambiguous determination of its three-dimensional molecular structure. The analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the solid state, identifying any significant intermolecular interactions such as hydrogen bonds or π-stacking, which influence the material's bulk properties. While crystal structure data for complex derivatives containing the this compound moiety exist, data for the parent compound itself is not currently available in the searched literature. researchgate.netnih.gov

X-ray Crystallography Data Table (Hypothetical)

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of conjugated molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophoric system of this compound, which includes the thiophene ring, the benzoyl group, and the bromine atom, gives rise to characteristic electronic transitions.

The primary transitions observed are of the types π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically intense. These are associated with the conjugated system extending across the thiophene and phenyl rings. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), primarily located on the carbonyl oxygen atom, to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions. researchgate.net The solvent polarity can influence the position of these absorption bands; for instance, increasing solvent polarity often leads to a red-shift (bathochromic shift) in the π → π* transition. chem-soc.si

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can simulate electronic absorption spectra, providing insights into the nature of vertical electronic transitions, including their energies and oscillator strengths. nih.govruc.dk For styrylthiophenes, a related class of compounds, TD-DFT has been used to identify key transitions as being mainly described by the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. nih.gov

Table 1: Representative Electronic Transitions for Benzoyl-Thiophene Systems

Transition Type Typical Wavelength (λmax) Range (nm) Associated Moieties
π → π* 250 - 350 Conjugated Thiophene-Benzoyl System
n → π* 380 - 450 Carbonyl Group (C=O)

Note: These are typical ranges for compounds with similar chromophores; specific values for this compound would require experimental measurement.

Computational Chemistry Approaches for Molecular and Electronic Structure Analysis

Computational chemistry provides powerful tools for investigating the molecular and electronic properties of compounds, offering insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the structural and electronic properties of molecules. nih.govscienceopen.com By optimizing the molecular geometry, DFT calculations can determine the most stable conformation, bond lengths, bond angles, and dihedral angles. nih.gov Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p), are commonly employed for accurate calculations on thiophene derivatives. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional structure and energetics.

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic behavior and chemical reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable, which is often associated with enhanced nonlinear optical (NLO) properties. researchgate.netresearchgate.net In computational studies of bromothiophene derivatives, the HOMO is often localized on the thiophene ring and bromine atom, while the LUMO is distributed over the conjugated backbone, indicating the pathway for intramolecular charge transfer upon electronic excitation. researchgate.net

Table 2: Representative DFT-Calculated FMO Properties for a Bromothiophene Derivative

Parameter Description Typical Calculated Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -6.5 to -7.0
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -2.0 to -2.5
ΔE (Gap) HOMO-LUMO Energy Gap (E(LUMO) - E(HOMO)) 4.0 to 4.5

Note: Values are illustrative, based on DFT calculations for similar brominated thiophene systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. The most negative potential is typically localized on the electronegative oxygen atom of the carbonyl group, indicating its role as a primary site for protonation or coordination. researchgate.net

Positive Potential (Blue): These regions are electron-deficient and vulnerable to nucleophilic attack. Positive potentials are generally found around the hydrogen atoms of the aromatic rings.

Neutral Potential (Green): These areas have a relatively neutral charge.

The MEP analysis helps in understanding intermolecular interactions and identifying sites that are crucial for biological activity or chemical reactions.

DFT calculations can be used to predict various thermodynamic properties of a molecule at different temperatures. These calculations are based on the vibrational frequencies obtained from the optimized geometry. researchgate.net Key thermodynamic parameters that can be calculated include the heat of formation (ΔHf°), heat capacity (Cv), and entropy (S). nih.gov These properties are vital for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

Table 3: Representative Calculated Thermodynamic Properties

Property Description Typical Calculated Value
Heat of Formation (ΔHf°) Enthalpy change when 1 mole of the compound is formed from its elements in their standard states. Varies based on method
Entropy (S) Measure of the disorder or randomness of the system. 400 - 450 J/mol·K
Heat Capacity (Cv) Amount of heat required to raise the temperature of the substance by one degree Kelvin. 150 - 200 J/mol·K

Note: Values are illustrative and depend on the specific computational method and temperature.

Theoretical Prediction of Spectroscopic Data (NMR, IR)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular structure. These calculated frequencies often have a systematic error compared to experimental results, so they are typically scaled by an empirical factor to improve agreement. researchgate.net The analysis of these vibrations, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as the C=O stretch of the benzoyl group, C-Br stretch, and various thiophene ring vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts are generally in good agreement with experimental data and are invaluable for confirming the structure of newly synthesized compounds and assigning signals in complex spectra. researchgate.net

Table 4: Comparison of Typical Experimental and Theoretically Predicted Vibrational Frequencies

Functional Group Vibrational Mode Typical Experimental Wavenumber (cm⁻¹) Typical Calculated Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretching 1650 - 1670 1680 - 1700
Thiophene Ring C=C Stretching 1400 - 1500 1420 - 1520
C-Br Bond Stretching 500 - 600 510 - 610

Note: Calculated values are typically higher than experimental ones and are often scaled for better comparison.

Analysis of Reactivity Descriptors (e.g., Electron Affinity, Ionization Energy)

Electron affinity is defined as the energy released when an electron is added to a neutral atom or molecule to form a negative ion. A higher positive electron affinity indicates a greater ability of the molecule to accept an electron. Conversely, ionization energy is the minimum energy required to remove an electron from a neutral atom or molecule. A higher ionization energy suggests greater stability and a lower tendency to lose an electron.

These parameters are often calculated using computational methods such as Density Functional Theory (DFT). For instance, in studies of related thiophene derivatives, DFT calculations have been employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). According to Koopmans' theorem, the ionization energy can be approximated as the negative of the HOMO energy (IE ≈ -EHOMO), and the electron affinity can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is another critical reactivity descriptor. A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Interactive Data Table: Theoretical Reactivity Descriptors (Illustrative for a Generic Thiophene Derivative)

DescriptorFormulaTypical Calculated Value Range (eV)Significance
Ionization Energy (IE)IE ≈ -EHOMO5.0 - 8.0Ease of losing an electron
Electron Affinity (EA)EA ≈ -ELUMO0.5 - 2.5Ability to accept an electron
HOMO-LUMO Gap (Egap)ELUMO - EHOMO2.5 - 5.5Chemical reactivity and stability

Note: The values presented in this table are illustrative for generic thiophene derivatives and are not specific to this compound. Accurate values for this compound would require specific computational analysis.

Conformational Analysis and Stability Studies

A detailed conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle between the benzoyl group and the thiophene ring. This is typically achieved through computational methods, where the energy of the molecule is calculated at various fixed dihedral angles. The resulting energy profile reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

For this compound, the key dihedral angle is C(thiophene)-C(thiophene)-C(carbonyl)-C(phenyl). The planarity or non-planarity of the molecule is a critical aspect of its stability. A planar conformation would maximize the π-conjugation between the phenyl and thiophene rings, which is an electronically stabilizing effect. However, steric hindrance between the hydrogen atoms on the phenyl ring and the sulfur or hydrogen atoms on the thiophene ring could lead to a non-planar, twisted conformation being more stable.

While specific conformational stability studies for this compound are not available in the provided search results, a crystal structure of a more complex derivative, 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene, shows a dihedral angle of 57.7 (3)° between the mean planes of the thiophene and phenyl rings. researchgate.net This suggests that a non-planar conformation is likely for such substituted benzoylthiophenes in the solid state.

A comprehensive stability study would involve identifying all possible conformers and calculating their relative energies. The conformer with the lowest energy is the most stable and is expected to be the most populated at thermal equilibrium. The energy differences between conformers and the rotational energy barriers provide insights into the molecule's flexibility and the likelihood of conformational changes at different temperatures.

Interactive Data Table: Hypothetical Conformational Analysis of this compound

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Stability
Planar0+2.5Less Stable (Steric Hindrance)
Twisted~45-600.0Most Stable (Equilibrium)
Perpendicular90+1.8Transition State

Note: This table is hypothetical and for illustrative purposes only. The actual values would need to be determined through specific computational modeling of this compound.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is governed by the molecular hyperpolarizability.

For organic molecules like this compound, the NLO properties are often associated with the presence of a π-conjugated system and the existence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT). In this compound, the thiophene ring can act as a π-bridge, while the benzoyl group is an electron-withdrawing group. The bromine atom also influences the electronic properties of the thiophene ring.

The investigation of NLO properties typically involves computational calculations of the first hyperpolarizability (β), a measure of the second-order NLO response. DFT methods are commonly used for this purpose. A higher value of β indicates a stronger NLO response.

While no specific NLO data for this compound has been found, studies on other substituted thiophenes have demonstrated their potential as NLO materials. The extent of π-conjugation, the nature of substituents, and the degree of intramolecular charge transfer are all crucial factors that determine the magnitude of the hyperpolarizability.

A theoretical investigation of the NLO properties of this compound would involve:

Optimization of the molecular geometry.

Calculation of the electronic properties, including the dipole moment and the HOMO-LUMO energy gap.

Computation of the static and frequency-dependent first hyperpolarizability (β).

The results of such a study would provide a quantitative measure of the NLO response of this compound and allow for a comparison with other known NLO materials. This would be a crucial step in assessing its potential for use in the development of new optical technologies.

Interactive Data Table: Key Parameters in NLO Property Investigation (Illustrative)

ParameterSymbolTypical UnitsSignificance
Dipole MomentµDebyeMeasure of charge separation
HOMO-LUMO GapEgapeVRelated to intramolecular charge transfer
First HyperpolarizabilityβesuMagnitude of the second-order NLO response

Future Research Perspectives and Emerging Challenges in Benzoyl Bromothiophene Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

A significant challenge is the development of greener and more sustainable synthetic routes for thiophene (B33073) derivatives. rsc.org Future research will likely focus on moving away from harsh reaction conditions and stoichiometric reagents. This includes exploring metal-free synthesis methods and employing catalytic systems that operate under milder conditions, use less toxic solvents (like water), and have lower catalyst loadings. nih.govorganic-chemistry.org The use of renewable starting materials and energy-efficient processes, such as flow chemistry, will also be a key area of investigation. royalsocietypublishing.org

Advancements in Regioselective and Stereoselective Functionalization

Achieving high regioselectivity in the functionalization of substituted thiophenes remains a critical goal. While cross-coupling at the bromine site is straightforward, developing methods for direct C-H functionalization at other positions on the thiophene or benzoyl ring would provide more efficient access to novel structures. nih.govmdpi.com Furthermore, the development of catalytic asymmetric methods to introduce chirality into thiophene derivatives is an emerging area with significant potential for creating new pharmaceuticals and chiral materials. rsc.org

Rational Design of Derivatives for Tunable Electronic and Optical Properties

The rational design of new materials for electronic and optical applications is a major driver of research in this field. Future work will focus on synthesizing derivatives of 3-Benzoyl-5-bromothiophene with precisely controlled electronic properties. This involves the strategic selection of donor and acceptor groups to be introduced via cross-coupling, allowing for the fine-tuning of energy levels, absorption spectra, and charge transport characteristics for specific applications in solar cells, transistors, and sensors. acs.orgacs.org

Integration of Computational and Experimental Approaches for Discovery and Optimization

The synergy between computational chemistry and experimental synthesis is becoming increasingly important. researchgate.net Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel thiophene derivatives before they are synthesized. nih.govorientjchem.orgrsc.org This integrated approach can guide experimental design, helping to identify promising target molecules and optimize reaction conditions, thereby accelerating the discovery and development of new materials and therapeutic agents. nih.govrsc.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The discovery of new catalytic systems is essential for overcoming existing synthetic challenges. Research will continue to explore novel palladium, copper, and other transition metal catalysts with advanced ligands to improve the efficiency, scope, and selectivity of cross-coupling reactions. nih.gov There is also growing interest in developing catalysts based on more abundant and less toxic metals, as well as organocatalytic systems, to provide more sustainable alternatives for the functionalization of benzoyl bromothiophenes. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzoyl-5-bromothiophene, and how do reaction conditions influence yield and purity?

  • Methodology : Start with bromination of thiophene derivatives (e.g., 3-acetylthiophene) using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to minimize side reactions. Subsequent benzoylation via Friedel–Crafts acylation with benzoyl chloride in the presence of Lewis acids like AlCl₃ can yield the target compound. Monitor reaction progress using TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires precise stoichiometric ratios of reagents and inert atmosphere conditions .
  • Data Note : Reported yields range from 45% to 68% depending on solvent polarity and catalyst activity.

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